molecular formula C9H14ClN3O2 B13547571 Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate

Katalognummer: B13547571
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: RFBXXXHFBAANGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl ester group, an amino group, and a chloro-methyl substituted pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of nitro-pyrazole derivatives.

    Reduction: Formation of amino-pyrazole derivatives.

    Hydrolysis: Formation of 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation or cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate: Lacks the methyl group on the pyrazole ring.

    Ethyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate: Lacks the chloro group on the pyrazole ring.

    Ethyl 2-amino-3-(4-chloro-5-methyl-1h-imidazol-1-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

Ethyl 2-amino-3-(4-chloro-5-methyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, which can influence its reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets, making it a valuable compound for medicinal chemistry research .

Eigenschaften

Molekularformel

C9H14ClN3O2

Molekulargewicht

231.68 g/mol

IUPAC-Name

ethyl 2-amino-3-(4-chloro-5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C9H14ClN3O2/c1-3-15-9(14)8(11)5-13-6(2)7(10)4-12-13/h4,8H,3,5,11H2,1-2H3

InChI-Schlüssel

RFBXXXHFBAANGH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CN1C(=C(C=N1)Cl)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.